N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Dichlorophenyl Group: The tetrazole derivative is then coupled with a 3,4-dichlorophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Cyclohexanecarboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-1H-tetrazole-5-carboxamide
- N-(3,4-dichlorophenyl)-1H-tetrazole-5-methanamine
- N-(3,4-dichlorophenyl)-1H-tetrazole-5-thiol
Uniqueness
N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can enhance its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities.
Properties
Molecular Formula |
C14H15Cl2N5O |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H15Cl2N5O/c15-11-5-4-10(8-12(11)16)18-13(22)14(6-2-1-3-7-14)21-9-17-19-20-21/h4-5,8-9H,1-3,6-7H2,(H,18,22) |
InChI Key |
WKZXEGOAZXJLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.